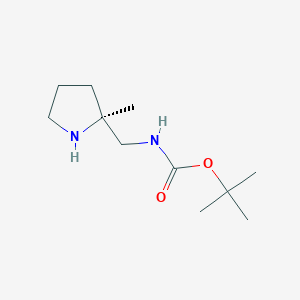

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Vue d'ensemble

Description

“(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” is a pyrrolidine derivative that is used in various fields of research and industry. It has a CAS Number of 1408002-84-5 and a molecular weight of 214.31 . The IUPAC name is tert-butyl (S)-((2-methylpyrrolidin-2-yl)methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H22N2O2 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Chiral Ligands for Catalysis

- Copper(II)-Catalyzed Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derivable from methyl Boc-L-pyroglutamate, demonstrated efficiency as a chiral ligand for Cu(II)-catalyzed Henry reactions. This application showcased excellent yields (>90%) and high levels of enantiocontrol (98.5-99.6% ee) across a wide range of aldehydes (Scharnagel et al., 2014).

Enantioselective Synthesis

- Imino-Azaenamine Reaction : The enantioselective Brønsted acid-catalyzed addition of methyleneaminopyrrolidine to N-Boc imines was achieved, isolating the corresponding aminohydrazones with high enantiomeric excesses up to 90% (Rueping et al., 2007).

- Asymmetric Reduction of Prochiral Ketones : (2S)-2-Anilinomethylpyrrolidine acted as a chiral catalytic source in borane-mediated asymmetric reduction of prochiral ketones, achieving enantiomeric excesses up to 91% and demonstrating potential as an in situ recyclable chiral catalytic source (Basavaiah et al., 2006).

Synthesis of Heterocycles

- Ring Rearrangement for 3-Aminopyrrolidines : A novel method for synthesizing enantiopure 3-aminopyrrolidines involved a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines, leading to a concise synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).

Neuroprotective Applications

- Activation of Metabotropic Glutamate Receptors : Aminopyrrolidine-2R,4R-dicarboxylated was identified as a selective agonist for mGlu receptor subtypes mGlu2 and -3, showing potential in attenuating neuronal degeneration induced by NMDA (Battaglia et al., 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would depend on the specific biochemical context in which it is used. The Boc group is often used to protect amines during chemical reactions .

Mode of Action

The Boc group in “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” serves as a protective group for amines, preventing them from reacting until the Boc group is removed .

Biochemical Pathways

The use of Boc groups is common in the synthesis of peptides, where they protect amino functions during the assembly of the peptide chain .

Result of Action

The primary result of the action of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would be the protection of an amine group during a chemical reaction. Once the reaction is complete, the Boc group can be removed to reveal the original amine .

Action Environment

The action of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” can be influenced by various factors, including the pH of the environment and the presence of other reactive species. The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions .

Propriétés

IUPAC Name |

tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWXOBCPVLKGMO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

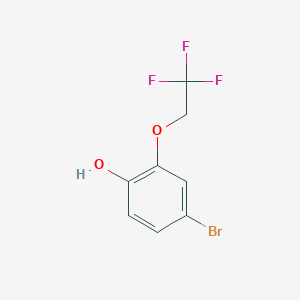

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)

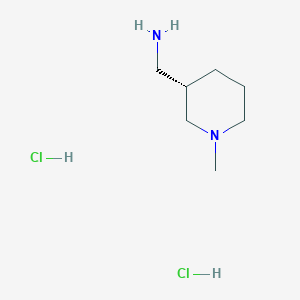

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

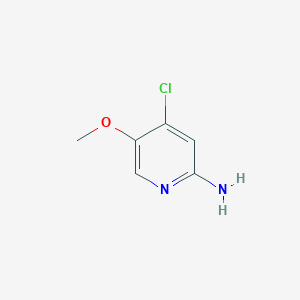

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)

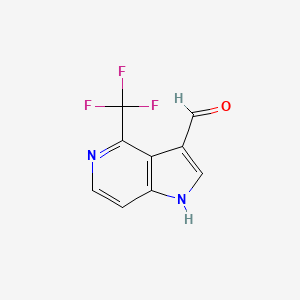

![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)